molecular formula C19H20O5 B139619 (2E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 155048-06-9

(2E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B139619
CAS No.: 155048-06-9
M. Wt: 328.4 g/mol
InChI Key: XKVLLUWABVOODQ-WEVVVXLNSA-N
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Description

Chalcone, 3,4,2’,4’-tetramethoxy-, is a derivative of chalcone, an aromatic ketone that forms the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. The chalcone core is composed of two aromatic rings linked through a three-carbon α, β-unsaturated carbonyl system. Chalcone derivatives, including 3,4,2’,4’-tetramethoxy-chalcone, exhibit a wide range of therapeutic activities such as anticancer, antioxidant, anti-inflammatory, and antiviral properties .

Preparation Methods

The synthesis of chalcone, 3,4,2’,4’-tetramethoxy-, typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 2,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide in ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete. The product is then purified by recrystallization or column chromatography .

Industrial production methods for chalcones often involve similar synthetic routes but are optimized for higher yields and purity. These methods may include the use of different solvents, catalysts, and purification techniques to enhance the efficiency of the process .

Chemical Reactions Analysis

Chalcone, 3,4,2’,4’-tetramethoxy-, undergoes various chemical reactions, including:

    Oxidation: Chalcones can be oxidized to form flavones.

    Reduction: Chalcones can be reduced to form dihydrochalcones.

    Substitution: Chalcones can undergo electrophilic substitution reactions due to the presence of the α, β-unsaturated carbonyl system.

Scientific Research Applications

Chalcone, 3,4,2’,4’-tetramethoxy-, has several scientific research applications:

Comparison with Similar Compounds

Chalcone, 3,4,2’,4’-tetramethoxy-, can be compared with other chalcone derivatives such as:

The uniqueness of chalcone, 3,4,2’,4’-tetramethoxy-, lies in its multiple methoxy groups, which can enhance its stability and bioactivity compared to other chalcone derivatives .

Properties

IUPAC Name

(E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-21-14-7-8-15(18(12-14)23-3)16(20)9-5-13-6-10-17(22-2)19(11-13)24-4/h5-12H,1-4H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVLLUWABVOODQ-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100753-43-3
Record name Chalcone, 3,4,2',4'-tetramethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100753433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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